
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide is a complex organic compound known for its unique structural features and biological activities. This compound belongs to the class of cardenolides, which are a group of naturally occurring cardiac glycosides. These compounds are typically found in plants and are known for their ability to affect heart function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the core structure: This involves the construction of the steroidal backbone through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl and epoxy groups are introduced through selective oxidation and epoxidation reactions.
Final modifications: The enolide moiety is introduced in the final steps through specific condensation reactions.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, diols, and substituted cardenolides.
科学的研究の応用
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of cardenolides.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of heart conditions.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide involves its interaction with cellular targets, particularly the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides and is the basis for its therapeutic effects.
類似化合物との比較
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide is unique among cardenolides due to its specific structural features, such as the epoxy and hydroxyl groups. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiac effects but different structural features.
Ouabain: Known for its potent inhibitory effects on sodium-potassium ATPase.
Digoxin: Widely used in clinical settings for heart failure and atrial fibrillation.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific applications.
特性
分子式 |
C23H32O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
3-(14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-20-7-4-16(24)12-15(20)3-9-22-18(20)6-8-21(2)17(5-10-23(21,22)27-22)14-11-19(25)26-13-14/h11,15-18,24H,3-10,12-13H2,1-2H3 |
InChIキー |
NPQJYTKOLRTWRO-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


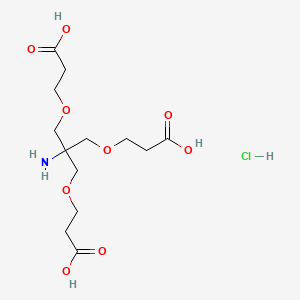
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/no-structure.png)
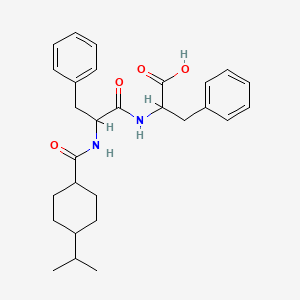

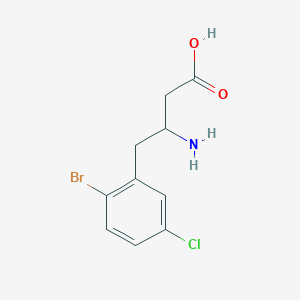
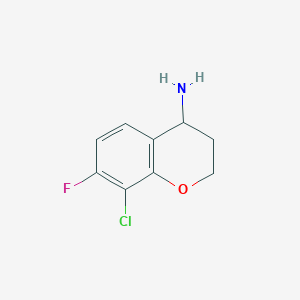
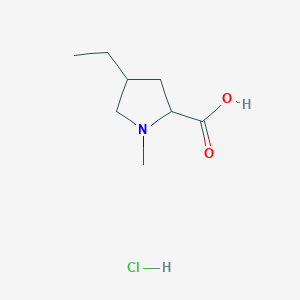

![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)

